molecular formula C25H27FN8O2 B2366570 2-(5-amino-3-(ethylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone CAS No. 1172565-62-6

2-(5-amino-3-(ethylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone

Cat. No.: B2366570
CAS No.: 1172565-62-6
M. Wt: 490.543
InChI Key: SYLFGWZUEVMJOR-UHFFFAOYSA-N
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Description

2-(5-amino-3-(ethylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C25H27FN8O2 and its molecular weight is 490.543. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Researchers have synthesized various derivatives incorporating elements similar to the specified chemical structure, exploring their biological activities. For example, compounds containing ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates have been developed to investigate their antimicrobial, antilipase, and antiurease activities. Some derivatives displayed moderate antimicrobial activity against specific microorganisms, with certain compounds also showing antiurease and antilipase activities (Başoğlu et al., 2013).

Antipsychotic Potential

A notable study synthesized a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, identifying compounds with an antipsychotic-like profile in behavioral animal tests. These compounds, resembling the core structure of interest, did not interact with dopamine receptors like conventional antipsychotic agents, suggesting a unique mechanism of action. The research highlights the potential of these derivatives as novel antipsychotic agents without the typical dopamine receptor interactions (Wise et al., 1987).

Antimicrobial and Antifungal Activities

Several studies focused on the synthesis of novel compounds to test their antimicrobial and antifungal properties. Compounds related to the specified chemical structure have been evaluated for their ability to inhibit the growth of various microorganisms. These studies contribute to the understanding of the structure-activity relationships and potential therapeutic applications of these compounds (Hassan, 2013).

Mycobacterium tuberculosis DNA GyrB Inhibition

Research into the inhibition of Mycobacterium tuberculosis DNA GyrB, a key enzyme required for bacterial DNA replication, has led to the development of compounds with significant inhibitory activity. This line of research holds promise for the development of new antitubercular drugs, contributing to the fight against tuberculosis (Reddy et al., 2014).

Properties

IUPAC Name

2-[5-amino-3-(ethylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazol-1-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN8O2/c1-2-28-24-21(25-29-23(31-36-25)17-8-4-3-5-9-17)22(27)34(30-24)16-20(35)33-14-12-32(13-15-33)19-11-7-6-10-18(19)26/h3-11H,2,12-16,27H2,1H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLFGWZUEVMJOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3)N)CC(=O)N4CCN(CC4)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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